a-Phenyl-
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Overview
Description
The compound “a-Phenyl-” refers to a phenyl group, which is a ring of six carbon atoms bonded together in a hexagonal planar shape, attached to another molecule by one of those carbon atoms. It is essentially a benzene molecule missing one hydrogen atom . Phenyl groups are widely used in organic chemistry due to their stability and unique chemical properties.
Preparation Methods
Phenyl compounds can be synthesized through various methods. One common method is the nucleophilic aromatic substitution, where an aryl halide reacts with a nucleophile under specific conditions . Another method involves the oxidation of arylhydrosilanes using transition metal catalysis . Industrial production methods include the pyrolysis of the sodium salt of benzene sulfonic acid, the Dow process, and the air oxidation of cumene .
Chemical Reactions Analysis
Phenyl compounds undergo various types of chemical reactions, including:
Oxidation: Phenyl groups can be oxidized to form phenols.
Reduction: Reduction reactions can convert phenyl groups into cyclohexane derivatives.
Substitution: Phenyl groups can undergo electrophilic substitution reactions, such as nitration and bromination
Common Reagents and Conditions: Reagents like nitric acid for nitration and bromine for bromination are commonly used. .
Major Products: Products include nitrophenols and bromophenols, depending on the specific reagents and conditions used
Scientific Research Applications
Phenyl compounds have a wide range of applications in scientific research:
Chemistry: Used as building blocks for synthesizing more complex molecules.
Biology: Phenyl groups are part of many biologically active molecules, including drugs and natural products.
Medicine: Phenyl derivatives are used in pharmaceuticals for their therapeutic properties.
Industry: Used in the production of plastics, resins, and disinfectants.
Mechanism of Action
The mechanism of action of phenyl compounds varies depending on their specific structure and application. For example, phenylephrine, a phenyl derivative, acts as an alpha-1 adrenergic receptor agonist, causing vasoconstriction by stimulating alpha-1 receptors . The molecular targets and pathways involved include adrenergic receptors and the associated signaling pathways .
Comparison with Similar Compounds
Phenyl compounds can be compared with other aromatic compounds like benzene, toluene, and xylene:
Benzene: Similar to phenyl but with an additional hydrogen atom.
Toluene: Contains a methyl group attached to the benzene ring.
Xylene: Contains two methyl groups attached to the benzene ring. Phenyl compounds are unique due to their versatility and stability, making them valuable in various chemical reactions and applications
Properties
Molecular Formula |
C14H11ClN2O |
---|---|
Molecular Weight |
258.70 g/mol |
IUPAC Name |
(6-chloro-1-phenylbenzimidazol-2-yl)methanol |
InChI |
InChI=1S/C14H11ClN2O/c15-10-6-7-12-13(8-10)17(14(9-18)16-12)11-4-2-1-3-5-11/h1-8,18H,9H2 |
InChI Key |
IRVSRKBLNCSTHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=CC(=C3)Cl)N=C2CO |
Origin of Product |
United States |
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